molecular formula C12H19NO3 B2953209 tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 1434141-86-2

tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B2953209
CAS No.: 1434141-86-2
M. Wt: 225.288
InChI Key: OHASNYVIONUZJJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-formyl-1-azaspiro[33]heptane-1-carboxylate is a spirocyclic compound with a unique structure that includes a formyl group and a tert-butyl ester

Preparation Methods

The synthesis of tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate typically involves multiple steps. One common method includes the cycloaddition of 1,2-dichloroketene with an azetidine olefin, followed by several functional group transformations to introduce the formyl and tert-butyl ester groups . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form imines or other derivatives.

Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

tert-Butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical properties and potential for diverse applications.

Properties

IUPAC Name

tert-butyl 6-formyl-1-azaspiro[3.3]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(13)6-9(7-12)8-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHASNYVIONUZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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